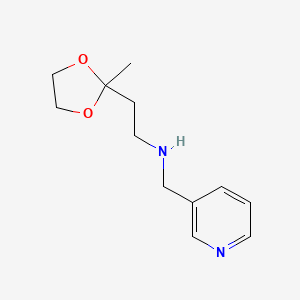
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDPyE or 2-Me-MDA and is a member of the amphetamine class of drugs.
作用机制
MDPyE acts as a monoamine releasing agent, primarily targeting dopamine, serotonin, and norepinephrine. It works by increasing the release of these neurotransmitters from their respective presynaptic neurons, leading to an increase in their concentrations in the synaptic cleft. This increase in neurotransmitter concentration leads to enhanced neurotransmission and subsequent physiological effects.
Biochemical and Physiological Effects:
MDPyE has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered mood and cognition. The increased release of dopamine and serotonin leads to enhanced reward and mood effects, while the increased release of norepinephrine leads to increased arousal and alertness.
实验室实验的优点和局限性
MDPyE has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. However, its potential for abuse and the lack of long-term safety data are significant limitations. Additionally, the effects of MDPyE on different neurotransmitter systems can make it challenging to interpret results from experiments.
未来方向
MDPyE has several potential future directions for scientific research. One area of interest is the development of MDPyE analogs with improved therapeutic efficacy and reduced abuse potential. Another area of interest is the use of MDPyE as a tool to study the role of monoamine neurotransmitters in the brain and their potential therapeutic applications. Finally, the potential applications of MDPyE in forensic science and its detection in biological samples warrant further investigation.
Conclusion:
In conclusion, MDPyE is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDPyE and its analogs in various fields.
合成方法
The synthesis method of MDPyE involves the reaction of 2-methyl-1,3-dioxolane-2-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction leads to the formation of the intermediate, which is then reduced using sodium borohydride to yield the final product, MDPyE.
科学研究应用
MDPyE has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, MDPyE has been shown to have potential therapeutic effects on various neurological disorders, including depression, anxiety, and Parkinson's disease. In neuroscience, MDPyE has been used as a tool to study the role of monoamine neurotransmitters in the brain. In forensic science, MDPyE has been identified as a designer drug, and its detection in biological samples has been used as evidence in criminal investigations.
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-7-8-16-12)4-6-14-10-11-3-2-5-13-9-11/h2-3,5,9,14H,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYGGXSWRYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

